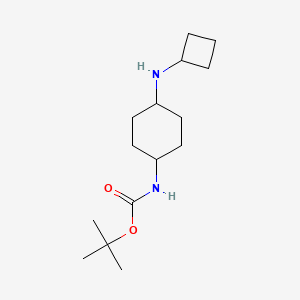
tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals .
Molecular Structure Analysis
The compound contains a carbamate group, a tert-butyl group, a cyclohexyl group, and a cyclobutyl group. The presence of these groups would influence the overall structure and properties of the molecule .Chemical Reactions Analysis
Carbamates are known to undergo hydrolysis under both acidic and basic conditions to yield the corresponding alcohol and an amine or ammonia . The rate of this reaction can be influenced by the nature of the substituents on the carbamate nitrogen.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the tert-butyl group could increase the compound’s hydrophobicity, while the carbamate group could participate in hydrogen bonding .Aplicaciones Científicas De Investigación
Enantioselective Synthesis of CCR2 Antagonists
An efficient enantioselective synthesis route was developed for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. The key step involves an iodolactamization yielding a highly functionalized compound, highlighting its application in synthesizing specific molecular structures with potential therapeutic relevance (Campbell et al., 2009).
Stereoselective Synthesis of Factor Xa Inhibitors
A stereoselective synthesis method was described for six stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid. This approach controlled stereochemistry at specific centers, demonstrating the compound's utility as a key intermediate in synthesizing factor Xa inhibitors, which are important for anticoagulant therapy (Wang et al., 2017).
Chemical Synthesis and Material Science Applications
Synthesis of Protected β-d-2-deoxyribosylamine Analogues
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclohexyl]carbamate serves as a significant intermediate for the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides, showcasing its role in nucleoside analogue synthesis with potential applications in antiviral and anticancer drugs (Ober et al., 2004).
Development of Electrochromic Materials
A study introduced visible and near-infrared electrochromic aramids with main-chain triphenylamine and pendent 3,6-bis(tert-butyl)carbazole units, synthesized via phosphorylation polyamidation. These materials were noted for their solubility, thermal stability, and reversible electrochemical properties, making them suitable for applications in smart windows and displays (Hsiao et al., 2014).
Chemosensors for Acid Vapors
Benzothizole modified carbazole derivatives, particularly those with a tert-butyl moiety, were studied for their ability to form organogels and xerogels that emit strong blue light. These materials demonstrated potential as fluorescent sensory materials for detecting volatile acid vapors, highlighting an application in environmental monitoring and safety (Sun et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-[4-(cyclobutylamino)cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-13-9-7-12(8-10-13)16-11-5-4-6-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYELSBCLVPTISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1R*,4R*)-4-(cyclobutylamino)cyclohexylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


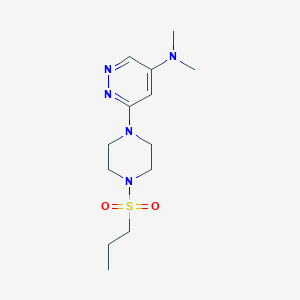
![3-(4-chlorophenyl)-5-methyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2531871.png)
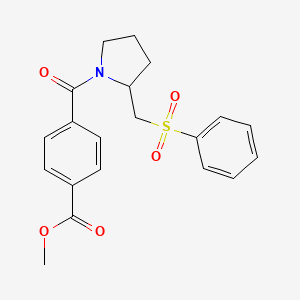
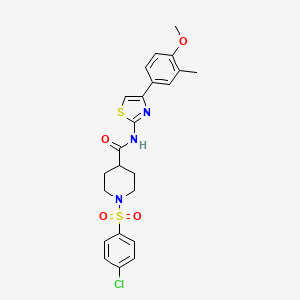
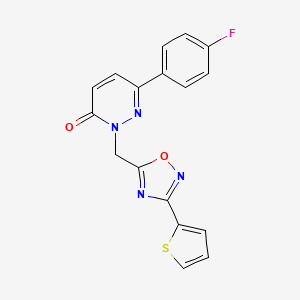
![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)
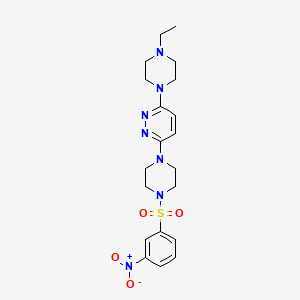
![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2531883.png)
![Tert-butyl 3-[(6-bromopyridine-3-carbonyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2531884.png)
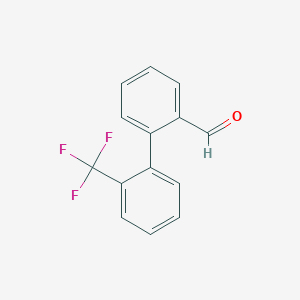
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)
